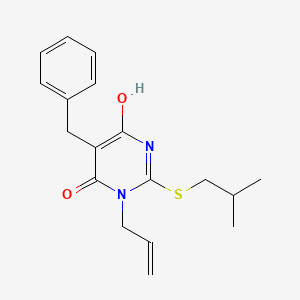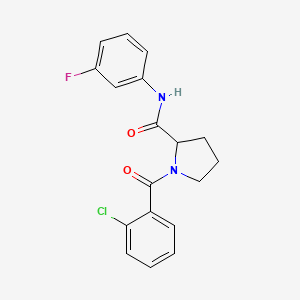![molecular formula C17H26N2O3 B6031820 2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)
2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to interact with biological systems and its potential use in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate is not fully understood. However, it has been shown to interact with various biological systems such as the immune system and the nervous system. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate in lab experiments include its potential therapeutic properties, its ability to interact with various biological systems, and its relatively low toxicity. However, its limitations include its limited solubility in water and its potential to interact with other compounds in biological systems, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for the study of 2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate. One direction is to further investigate its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurological disorders. Another direction is to study its interactions with other compounds in biological systems and its potential use as a tool for studying biological processes. Additionally, the development of new synthesis methods and purification techniques could improve the efficiency and yield of the compound.
Méthodes De Synthèse
The synthesis method of 2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate involves the reaction of 2,3,4-trimethoxybenzaldehyde and octahydropyrrolo[1,2-a]pyrazine in the presence of trifluoroacetic anhydride. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2,3,4-trimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-20-15-7-6-13(16(21-2)17(15)22-3)11-18-9-10-19-8-4-5-14(19)12-18/h6-7,14H,4-5,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXWPIZLZNUQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN3CCCC3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031738.png)
![3,5-dichloro-4-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6031743.png)


![N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6031756.png)

![1-{2-hydroxy-3-[3-({[2-(1H-pyrazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6031762.png)
![4-benzyl-1-{3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6031766.png)

![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)
![7-(2,3-difluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031788.png)
![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)

![5-{[(3-methoxyphenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6031827.png)